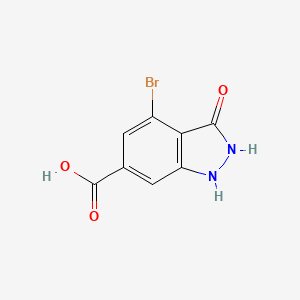

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid

Descripción

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 6-position of the indazole ring.

Propiedades

IUPAC Name |

4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-4-1-3(8(13)14)2-5-6(4)7(12)11-10-5/h1-2H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDHGFFFQDXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646222 | |

| Record name | 4-Bromo-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-30-9 | |

| Record name | 4-Bromo-2,3-dihydro-3-oxo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Hydroxy-Indazole Carboxylic Acid Precursors

- Starting from 3-hydroxy-1H-indazole-6-carboxylic acid, bromination is performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.

- Temperature control (often 0 to 10 °C) is critical to ensure selective bromination at the 4-position without overbromination or side reactions.

- After completion, the reaction mixture is typically quenched with sodium bisulfite or sodium thiosulfate to remove excess bromine.

Ring Closure and Functional Group Modifications

- If starting from substituted anilines, ring closure to form the indazole core is achieved by diazotization followed by cyclization.

- Protection and deprotection strategies may be employed to preserve sensitive hydroxyl or carboxyl groups during bromination or ring closure.

- Hydrolysis or oxidation steps may be used to convert ester intermediates to carboxylic acids.

Purification and Isolation

- The crude product is purified by recrystallization from suitable solvents such as methanol, water, or mixtures thereof.

- Chromatographic techniques may be used for further purification if necessary.

Industrial-Scale Preparation Methodology (Adapted from Related Indazole Derivatives)

A representative industrial synthetic pathway for a closely related brominated indazole derivative (e.g., 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid) includes:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), acetonitrile, 0 to 10 °C | Controlled to achieve selective bromination |

| 2 | Ring closure | Acidic medium, diazotization agents | Formation of indazole core |

| 3 | Hydrolysis | Aqueous base (NaOH, K2CO3), methanol-water mixture | Conversion of esters to carboxylic acid |

| 4 | Purification | Recrystallization, filtration | Isolation of pure product |

This method yields high purity compounds suitable for pharmaceutical and chemical research applications.

Research Findings on Reaction Mechanisms and Optimization

- Studies on indazole derivatives reveal that bromination proceeds via electrophilic aromatic substitution favored at activated positions due to the directing effects of hydroxy and carboxyl groups.

- Reaction kinetics and regioselectivity are influenced by solvent polarity, temperature, and the nature of the brominating agent.

- The presence of the hydroxy group at the 3-position enhances the electron density on the aromatic ring, facilitating selective bromination at the 4-position.

- Computational and NMR studies confirm the structure and purity of the synthesized brominated hydroxy indazoles.

Summary Table of Key Parameters in Bromination Step

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) or Br2 | Selectivity and rate of bromination |

| Solvent | Acetic acid, dichloromethane | Solubility and reaction control |

| Temperature | 0 to 10 °C | Controls regioselectivity and minimizes side reactions |

| Reaction time | 1-2 hours | Ensures complete bromination |

| Quenching agent | Sodium bisulfite or sodium thiosulfate | Removes excess bromine |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-Bromo-3-oxo-1H-indazole-6-carboxylic acid.

Reduction: 4-Bromo-3-hydroxy-1H-indazole-6-methanol.

Substitution: 4-Amino-3-hydroxy-1H-indazole-6-carboxylic acid or 4-Thio-3-hydroxy-1H-indazole-6-carboxylic acid.

Aplicaciones Científicas De Investigación

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1H-indazole-6-carboxylic acid: Lacks the hydroxyl group at the 3-position.

3-Hydroxy-1H-indazole-6-carboxylic acid: Lacks the bromine atom at the 4-position.

4-Bromo-3-methoxy-1H-indazole-6-carboxylic acid: Features a methoxy group instead of a hydroxyl group at the 3-position.

Uniqueness

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity

Actividad Biológica

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

This compound features a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 6-position of the indazole ring. Its synthesis typically involves bromination of 3-hydroxy-1H-indazole-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile at controlled temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its binding affinity, potentially inhibiting or modulating the activity of these targets. This mechanism is crucial for its applications in medicinal chemistry, particularly in drug development.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell growth in various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with studies revealing a notable increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and cytotoxicity .

2. Enzyme Inhibition

This compound has demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases:

| Enzyme | IC50 Value (μM) | Comparison |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.86 - 26.73 | Compared to Donepezil (1.26) |

| Butyrylcholinesterase (BuChE) | 0.89 - 27.08 | Compared to Donepezil (1.35) |

Inhibitory assays showed that several derivatives of indazole compounds exhibit comparable or superior activity against AChE and BuChE compared to standard inhibitors like Donepezil .

3. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibited significant antibacterial activity against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, researchers observed:

- Cell Viability : A progressive decline in viability with increasing concentrations.

- Cell Cycle Arrest : Significant accumulation of cells in the S phase, indicating disruption of the cell cycle and initiation of apoptosis.

These findings highlight the compound's potential for development as an anticancer therapeutic agent .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells, showing promising results in enhancing cell survival rates under stress conditions by modulating antioxidant enzyme activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-hydroxy-1H-indazole-6-carboxylic acid, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized indazole scaffold. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in acidic conditions, followed by hydroxylation and carboxylation steps. Key intermediates (e.g., 6-bromo-1H-indazole-3-carboxylic acid derivatives) should be characterized via -NMR and LC-MS to confirm regioselectivity and purity. X-ray crystallography (e.g., using SHELXL ) is critical for resolving ambiguities in substitution patterns .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC with UV detection (e.g., 254 nm) to monitor degradation products. Store the compound in anhydrous conditions (sealed, room temperature) to prevent hydrolysis of the carboxylic acid group. Stability data should be compared against analogs like 6-bromo-1H-indazole-4-carboxylic acid, which shows sensitivity to moisture .

Q. What spectroscopic techniques are most effective for structural elucidation of brominated indazole derivatives?

- Methodological Answer : Combine -/-NMR, IR (for hydroxyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELX ) resolves bond angles and confirms bromine placement. For non-crystalline samples, 2D NMR (COSY, HSQC) can differentiate between positional isomers .

Advanced Research Questions

Q. How can researchers address contradictions in reported bromination regioselectivity for indazole scaffolds?

- Methodological Answer : Conflicting data may arise from solvent polarity or catalyst choice. For example, bromination in DMF with NBS typically favors the 4-position, while polar protic solvents may shift selectivity. Computational modeling (DFT calculations) of transition states can predict regioselectivity. Validate experimentally via competitive reactions with 5-bromo and 6-bromo analogs .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) to prevent side reactions during bromination. Monitor reaction progress via in-situ IR or LC-MS. For carboxylation, employ Pd-catalyzed carbonylation under CO atmosphere, which achieves >80% yield in related indazole systems .

Q. How should researchers design crystallization experiments to resolve conformational flexibility in the hydroxyl and carboxylic acid groups?

- Methodological Answer : Screen solvents with varying hydrogen-bonding capacity (e.g., DMSO vs. ethyl acetate). Co-crystallize with stabilizing agents (e.g., pyridine derivatives) to lock the hydroxyl group in a planar conformation. Compare results with analogs like 6-bromo-1H-indazole-3-carboxylic acid, which forms dimeric hydrogen-bonded networks .

Q. What methodological frameworks are recommended for reconciling discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Use SHELXL refinement to adjust torsion angles and occupancy factors in X-ray data. Cross-validate with solid-state NMR to detect dynamic disorder. For example, if DFT predicts a 10° dihedral angle between the carboxylic acid and indazole ring but crystallography shows 6°, re-examine solvent effects in the computational model .

Data Analysis and Experimental Design

Q. How can researchers statistically analyze batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent syntheses. Identify critical factors (e.g., bromination time, temperature) via factorial design. For analogs like 6-bromo-4-chloro-1H-indazole, variability >5% often correlates with incomplete halogenation .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.